molecular formula C14H14BNO4 B070799 (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid CAS No. 192804-36-7

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

Cat. No.: B070799
CAS No.: 192804-36-7
M. Wt: 271.08 g/mol
InChI Key: KYCQBMOJDXVNIC-UHFFFAOYSA-N
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Description

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyloxycarbonyl-protected amino group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of protease inhibitors and other therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Safety and Hazards

The compound has a safety signal word of “Warning” and has hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Borylation: The protected phenylamine undergoes borylation, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives in the presence of a palladium catalyst. The reaction conditions usually involve a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The benzyloxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: DMF, THF, ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Coupled Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Amines: Obtained after deprotection of the benzyloxycarbonyl group.

Mechanism of Action

The mechanism of action of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in chemical reactions involves the following steps:

    Transmetalation: In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, transferring the aryl group to the palladium center.

    Oxidative Addition: The palladium complex then undergoes oxidative addition with an aryl or vinyl halide, forming a new carbon-carbon bond.

    Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as proteases by binding to the active site and blocking substrate access.

    Receptor Binding: It can also interact with specific receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

    4-Formylphenylboronic Acid: Contains a formyl group instead of a benzyloxycarbonyl-protected amino group, used in similar coupling reactions.

    4-(N-Boc-amino)phenylboronic Acid: Features a tert-butoxycarbonyl-protected amino group, offering different reactivity and protection strategies.

Uniqueness: (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group and a boronic acid moiety. This dual functionality allows for selective reactions and protection strategies, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

[4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQBMOJDXVNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378372
Record name (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192804-36-7
Record name (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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